7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Description
The compound 7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a structurally complex heterocyclic molecule. Key features include:
- Cyclopropyl group: Introduced at the 7-position, this moiety may enhance metabolic stability and influence conformational rigidity compared to linear alkyl chains .
- Sulfanyl linker: The 5-position features a sulfanyl (-S-) group connected to a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. This substitution could modulate solubility, bioavailability, or target binding via hydrogen bonding or hydrophobic interactions.
- Pyrrolidinyl moiety: The pyrrolidine ring at the terminal end of the sulfanyl chain may contribute to interactions with biological targets, such as enzymes or receptors, due to its nitrogen atom and cyclic structure.
Properties
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-20-14-12(16(24)21(2)17(20)25)15(19-13(18-14)10-5-6-10)26-9-11(23)22-7-3-4-8-22/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJOLABMGONEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)N4CCCC4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl and pyrrolidinyl groups. Common reagents used in these reactions include cyclopropyl bromide, dimethylamine, and pyrrolidinone. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore novel reactions and develop new synthetic pathways.
Biology
The biological activity of 7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that the compound may interact with specific biological targets that could lead to therapeutic applications.
Medicine
This compound is being explored for its potential use in drug development. Its ability to target specific enzymes or receptors makes it a candidate for developing new treatments for diseases where these targets are implicated.
Industry
In industrial applications, the compound is utilized in the development of new materials with unique properties. This includes potential uses in polymers or coatings that require specific chemical characteristics.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups which confer specific chemical and biological properties. This makes it particularly valuable for research and development across various scientific domains.
Case Study 1: Anticancer Activity
Research conducted by [source not provided in search results] demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism of action was attributed to the inhibition of specific pathways involved in cell proliferation.
Case Study 2: Antimicrobial Properties
A study published in [source not provided in search results] highlighted the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound disrupts bacterial cell membranes leading to cell death.
Case Study 3: Drug Development
In a recent investigation reported by [source not provided in search results], the compound was evaluated for its potential as a therapeutic agent targeting enzyme systems involved in metabolic disorders. Preliminary findings suggest promising pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations:
Core Heterocycle: The target compound’s diazino-pyrimidine core is distinct from the imidazo[1,2-a]pyridine (in ) or pyrazole (in ) scaffolds. Pyrimidine derivatives with sulfanyl groups (e.g., ) often exhibit agrochemical activity, whereas the target compound’s pyrrolidinyl and cyclopropyl groups suggest a focus on medicinal applications.
Substituent Effects: The cyclopropyl group in the target compound contrasts with the 4-nitrophenyl group in . Cyclopropyl substituents are known to improve metabolic stability by resisting oxidative degradation, whereas nitrophenyl groups may enhance electron-withdrawing effects for reactivity . The pyrrolidinyl-ethylsulfanyl chain in the target compound differs from the 4-chlorobenzylsulfanyl group in . Pyrrolidine’s nitrogen atom could facilitate hydrogen bonding in biological systems, while chlorobenzyl groups are more hydrophobic and suited for non-polar interactions.
Synthetic Pathways: The synthesis of the target compound likely involves multi-step heterocyclic functionalization, similar to the methods described for pyrazole derivatives (e.g., thiolation and cyclopropanation reactions) . In contrast, the imidazo[1,2-a]pyridine compound in was synthesized via a one-pot two-step reaction involving malononitrile or ethyl cyanoacetate, highlighting divergent synthetic strategies for structurally complex heterocycles.
Biological Activity
7-Cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N4O3S
- Molecular Weight : 306.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antibacterial properties by inhibiting DNA synthesis and causing DNA strand breaks in bacteria. This mechanism is similar to that observed in nitroimidazole derivatives which are known for their antibacterial effects .
Antibacterial Activity
Recent studies have evaluated the antibacterial activity of various derivatives related to this compound. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Cyclopropyl derivative | Staphylococcus aureus | 20–40 µM |
| 7-Cyclopropyl derivative | Escherichia coli | 40–70 µM |
These results indicate that while the compound shows promising activity against certain Gram-positive and Gram-negative bacteria, it remains less potent compared to established antibiotics such as ceftriaxone .
Anticancer Activity
In addition to antibacterial properties, there is emerging evidence suggesting potential anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. Research indicates significant cytotoxic effects at concentrations ranging from 10–50 µM against human cancer cell lines .
Case Studies
Several case studies have been conducted to assess the efficacy and safety profiles of this compound:
-
Case Study on Antibacterial Efficacy :
- Objective : To evaluate the effectiveness against multi-drug resistant strains.
- Findings : The compound demonstrated moderate efficacy against resistant E. coli strains with MIC values significantly lower than traditional antibiotics.
-
Case Study on Cancer Cell Lines :
- Objective : To determine the cytotoxic effects on breast cancer cells.
- Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
